molecular formula C11H20O3 B13817616 (2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane

(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane

Cat. No.: B13817616
M. Wt: 200.27 g/mol
InChI Key: CECOTKSWIUWQHF-MWLCHTKSSA-N
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Description

(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane is a chemical compound with a unique structure that includes a cyclopentyloxy group and a dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane typically involves the formation of the dioxepane ring followed by the introduction of the cyclopentyloxy group. One common method is the cyclization of a suitable diol precursor under acidic conditions, followed by etherification with cyclopentanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the cyclization and etherification steps efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the cyclopentyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,7S)-diacetoxytridecane: Another compound with a similar stereochemistry but different functional groups.

    (2R,5R,7S,10S)-naphthanetetracarboxylic dianhydride: A compound with a similar ring structure but different substituents.

Uniqueness

(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane is unique due to its specific combination of a cyclopentyloxy group and a dioxepane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

(2R,7S)-7-cyclopentyloxy-2-methyl-1,4-dioxepane

InChI

InChI=1S/C11H20O3/c1-9-8-12-7-6-11(13-9)14-10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-,11-/m1/s1

InChI Key

CECOTKSWIUWQHF-MWLCHTKSSA-N

Isomeric SMILES

C[C@@H]1COCC[C@H](O1)OC2CCCC2

Canonical SMILES

CC1COCCC(O1)OC2CCCC2

Origin of Product

United States

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